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Abstract
GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin

neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of

the discovery, pharmacological characterization, and development of GR 64349. It includes a

summary of its chemical synthesis, key in vitro and in vivo pharmacological data, and detailed

experimental methodologies for the principal assays used in its evaluation. Furthermore, this

guide outlines the signaling pathways activated by GR 64349 and presents its current

development status as a therapeutic agent for on-demand voiding.

Discovery and Synthesis
GR 64349 was first described by Deal et al. in 1992 as part of a program to develop

conformationally constrained tachykinin analogues with high selectivity for the NK2 receptor.

The design strategy focused on modifying the C-terminal region of a Neurokinin A (NKA)

octapeptide analogue, [Lys3]-NKA(3-10).

The key structural modification in GR 64349 is the incorporation of a γ-lactam conformational

constraint between the Glycine and Leucine residues. This constraint rigidifies the peptide

backbone, leading to a conformation that is highly selective for the NK2 receptor.[1] The

chemical structure of GR 64349 is [Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10).[2][3]
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Chemical and Physical Properties
Property Value

Molecular Formula C₄₂H₆₈N₁₀O₁₁S

Molecular Weight 921.12 g/mol

Sequence
KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-

Leu, Met-8 = C-terminal amide)

CAS Number 137593-52-3

Solubility Soluble to 1 mg/ml in water.

Purity ≥95%

Table 1: Chemical and Physical Properties of GR 64349.

Experimental Protocol: Solid-Phase Peptide Synthesis
of GR 64349
The synthesis of GR 64349 is achieved through solid-phase peptide synthesis (SPPS) using

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocol is a generalized

procedure based on standard SPPS methods for tachykinin analogues.

Materials:

Fmoc-protected amino acids

Rink Amide resin

Coupling reagents (e.g., HBTU, HOBt)

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Piperidine

Trifluoroacetic acid (TFA)
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Cleavage cocktail reagents (e.g., triisopropylsilane, water)

Automated or manual peptide synthesizer

Procedure:

Resin Swelling: The Rink Amide resin is swollen in DMF in the reaction vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a

solution of 20% piperidine in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling

reagent (e.g., HBTU/HOBt) in the presence of DIPEA and coupled to the free amine on the

resin.

Washing: The resin is washed with DMF to remove excess reagents and by-products.

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence. The γ-

lactam dipeptide is incorporated as a single unit.

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is

cleaved from the resin, and the side-chain protecting groups are removed using a cleavage

cocktail containing TFA.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The purified peptide's identity and purity are confirmed by mass

spectrometry and analytical HPLC.

Pharmacological Profile
GR 64349 is characterized by its high potency and exceptional selectivity for the NK2 receptor

compared to the NK1 and NK3 receptor subtypes.

In Vitro Pharmacology
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The pharmacological properties of GR 64349 have been extensively studied in various in vitro

systems, primarily using cell lines expressing recombinant human NK1 and NK2 receptors.

GR 64349 demonstrates a high affinity for the NK2 receptor and significantly lower affinity for

the NK1 receptor.

Receptor Radioligand GR 64349 pKi Selectivity (fold)

NK2 [¹²⁵I]-NKA 7.77 ± 0.10 -

NK1 [³H]-septide <5 >1200

Table 2: Receptor Binding Affinity of GR 64349 at Human Recombinant NK1 and NK2

Receptors.[1]

GR 64349 acts as a full agonist at the NK2 receptor, stimulating downstream signaling

pathways. Its potency is significantly higher at the NK2 receptor compared to the NK1 receptor

in various functional assays.

Functional Assay Receptor GR 64349 pEC₅₀ Selectivity (fold)

IP-1 Accumulation NK2 9.10 ± 0.16 1400

NK1 5.95 ± 0.80

Calcium Mobilization NK2 9.27 ± 0.26 500

NK1 6.55 ± 0.16

cAMP Synthesis NK2 10.66 ± 0.27 900

NK1 7.71 ± 0.41

Table 3: Functional Potency of GR 64349 at Human Recombinant NK1 and NK2 Receptors.

In Vivo Pharmacology
In vivo studies have demonstrated the biological activity of GR 64349. Intravenous and

subcutaneous administration in rats with spinal cord transection resulted in dose-dependent
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increases in bladder and colorectal pressure, indicating its potential to induce voiding. Notably,

unlike some other NK2 receptor agonists, GR 64349 did not appear to cause hypotension at

effective doses.

Mechanism of Action and Signaling Pathways
GR 64349 exerts its effects by binding to and activating the NK2 receptor, a G-protein coupled

receptor (GPCR). The activation of the NK2 receptor initiates intracellular signaling cascades.
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GR 64349 Signaling Pathway

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological

profiling of GR 64349.

Radioligand Binding Assay for NK1 and NK2 Receptors
This protocol outlines the procedure for determining the binding affinity of GR 64349 to human

recombinant NK1 and NK2 receptors.

Materials:

Cell membranes from CHO cells stably expressing human NK1 or NK2 receptors.

Radioligands: [¹²⁵I]-NKA for NK2 receptors, [³H]-septide for NK1 receptors.
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Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease

inhibitors.

Non-specific binding control: High concentration of unlabeled NKA or Substance P.

96-well plates and filtration manifold.

Glass fiber filters pre-soaked in polyethyleneimine.

Scintillation counter and fluid.

Procedure:

Plate Preparation: In a 96-well plate, add assay buffer, the test compound (GR 64349) at

various concentrations, and the appropriate radioligand.

Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room

temperature for a specified time to reach equilibrium.

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate

bound from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the IC₅₀ value of GR 64349 and calculate the Ki value using the

Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay
This protocol describes the measurement of IP-1 accumulation in cells expressing NK1 or NK2

receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:
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CHO cells stably expressing human NK1 or NK2 receptors.

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

Stimulation buffer containing LiCl.

HTRF-compatible microplate reader.

Procedure:

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

Stimulation: Replace the culture medium with stimulation buffer containing various

concentrations of GR 64349. Incubate to allow for IP-1 accumulation.

Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells

and initiate the detection reaction.

Incubation: Incubate at room temperature, protected from light.

Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both

emission wavelengths of the donor and acceptor fluorophores.

Data Analysis: Calculate the HTRF ratio and determine the EC₅₀ value for GR 64349 from

the dose-response curve.

Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization using a fluorescent

calcium indicator.

Materials:

CHO cells stably expressing human NK1 or NK2 receptors.

Fluo-4 AM calcium indicator dye.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Fluorescence microplate reader with an injection system.

Procedure:

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate.

Dye Loading: Load the cells with Fluo-4 AM dye by incubating them in a solution containing

the dye.

Washing: Wash the cells to remove extracellular dye.

Baseline Measurement: Measure the baseline fluorescence of the cells.

Agonist Injection: Inject a solution of GR 64349 at various concentrations into the wells.

Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to

capture the transient increase in intracellular calcium.

Data Analysis: Determine the peak fluorescence response and calculate the EC₅₀ value for

GR 64349.

cAMP Synthesis Assay
This protocol describes the measurement of cyclic AMP (cAMP) synthesis using a LANCE

(Lanthanide Chelate Excite) Ultra cAMP assay.

Materials:

CHO cells stably expressing human NK1 or NK2 receptors.

LANCE Ultra cAMP assay kit (containing Eu-cAMP tracer and ULight-anti-cAMP antibody).

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

TR-FRET compatible microplate reader.

Procedure:
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Cell Stimulation: In a 384-well plate, incubate the cells with various concentrations of GR
64349 in stimulation buffer.

Detection Reagent Addition: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody to the

wells.

Incubation: Incubate at room temperature to allow for the competitive binding reaction to

reach equilibrium.

Reading: Read the plate on a TR-FRET compatible reader, measuring the time-resolved

fluorescence at the acceptor and donor emission wavelengths.

Data Analysis: Calculate the TR-FRET ratio, which is inversely proportional to the amount of

cAMP produced, and determine the EC₅₀ value for GR 64349.
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Development and Future Directions
GR 64349 is currently under development by Dignify Therapeutics under the identifier DTI-117.

The primary therapeutic indication being pursued is on-demand voiding for individuals with

spinal cord injury and other neurological conditions that lead to bladder and bowel dysfunction.

Preclinical studies have shown that DTI-117 has a very short plasma half-life, which is a

desirable characteristic for an on-demand therapy. The development is being funded by the

National Institutes of Health (NIH) and is progressing towards clinical trials. Dignify

Therapeutics is exploring formulations for sublingual and intramuscular administration to

provide a convenient and rapid onset of action.

Conclusion
GR 64349, now known as DTI-117, is a highly selective and potent NK2 receptor agonist that

emerged from a rational design approach involving conformational constraint of a peptide

backbone. Its robust pharmacological profile, characterized by high selectivity and efficacy, has

made it a valuable research tool and a promising clinical candidate. The ongoing development

of DTI-117 for on-demand voiding highlights the potential of targeting the NK2 receptor to

address significant unmet medical needs in patients with bladder and bowel dysfunction. This

technical guide provides a comprehensive resource for understanding the discovery,

mechanism of action, and development pathway of this important pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10855664#discovery-and-development-of-gr-64349]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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